Bergenin is a naturally occurring C-glycoside of 4-O-methyl gallic acid, widely procured as a high-purity botanical reference standard and a specialized bioactive scaffold. From a physicochemical perspective, it is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by low aqueous solubility (approximately 1.37 mg/mL) and poor lipophilicity (LogP ranging from -1.06 to -1.19 at 37 °C) [1]. Despite these formulation challenges, its well-defined structural stability in acidic environments and downstream pharmacological properties make it an essential baseline material. Industrial and academic buyers primarily source Bergenin not just for direct biological assays, but as a rigid, reproducible model compound for advanced drug delivery research, such as cocrystallization and phospholipid complexation, and as an indispensable precursor for synthesizing highly bioavailable semisynthetic derivatives[2].
Substituting high-purity Bergenin with crude botanical extracts or its parent aglycone, gallic acid, fundamentally compromises experimental reproducibility and formulation modeling. While gallic acid shares the core phenolic structure and exhibits stronger direct in vitro antioxidant activity, it lacks the specific C-glycosidic linkage that dictates Bergenin's distinct pharmacokinetic behavior, including its specific pH-dependent hydrolysis and BCS Class IV profile [1]. Crude extracts introduce unacceptable variability in lipophilicity and matrix effects, rendering them useless for precise solubility-enhancement studies or targeted semisynthesis. Furthermore, only the exact stereochemistry and functional group arrangement of pure Bergenin can serve as the correct substrate for site-specific acetylations required to produce irreversible COX-inhibiting derivatives like acetylbergenin [2]. Consequently, procurement of the exact Bergenin molecule is mandatory for valid structure-activity relationship (SAR) studies and advanced delivery system validation.
In standardized models of D-galactosamine-induced acute liver injury, Bergenin demonstrates quantifiable hepatoprotective activity that rivals common industry benchmarks. Quantitative in vivo studies show that Bergenin administered at 80 mg/kg significantly reduces serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels, while upregulating the AMPK signaling pathway [1]. This performance is directly comparable to the standard positive control Silymarin administered at a higher dose of 120 mg/kg [1].
| Evidence Dimension | In vivo AST/ALT reduction in D-GalN liver injury |
| Target Compound Data | Bergenin (80 mg/kg) |
| Comparator Or Baseline | Silymarin (120 mg/kg) |
| Quantified Difference | Bergenin achieves comparable enzymatic restoration and AMPK upregulation at a 33% lower mass dose. |
| Conditions | D-GalN-induced acute liver injury model in Sprague-Dawley rats. |
Validates Bergenin as a highly potent, lower-dose reference standard for hepatoprotective pharmacological modeling and therapeutic screening.
Bergenin's inherently low aqueous solubility (1.37 ± 0.02 mg/mL) and poor permeability make it a rigorous baseline model for validating novel formulation technologies. When utilized as the active pharmaceutical ingredient in a phospholipid complex (BPC), its apparent solubility in water increases to over 6 times that of free Bergenin, and its relative in vivo bioavailability surges to 439% compared to the unformulated baseline [1]. Similarly, cocrystallization with isonicotinamide yields a 2.62-fold improvement in solubility [2].
| Evidence Dimension | Aqueous solubility and relative bioavailability |
| Target Compound Data | Free Bergenin (1.37 mg/mL; baseline bioavailability) |
| Comparator Or Baseline | Bergenin-Phospholipid Complex (6.03x solubility increase; 439% relative bioavailability) |
| Quantified Difference | 439% increase in relative bioavailability via phospholipid complexation. |
| Conditions | In vitro solubility assays at 25 °C and in vivo pharmacokinetic evaluation in rats. |
Establishes Bergenin as a standardized, highly responsive BCS Class IV model compound for proving the efficacy of novel drug delivery platforms.
Native Bergenin exhibits poor lipophilicity, with a LogP of approximately -1.17, which limits its passive cellular permeability [1]. However, it serves as a structural scaffold for semisynthesis. Site-specific acetylation of Bergenin yields acetylbergenin, a derivative that overcomes this lipophilic deficit and demonstrates enhanced physiological activity, including irreversible COX inhibition [2].
| Evidence Dimension | Lipophilicity (LogP) and COX inhibition potential |
| Target Compound Data | Native Bergenin (LogP ~ -1.17, poor lipophilicity) |
| Comparator Or Baseline | Acetylbergenin (Highly lipophilic, irreversible COX inhibitor) |
| Quantified Difference | Acetylation shifts the molecule from a poorly permeable state to a highly lipophilic, bioavailable state capable of irreversible enzymatic binding. |
| Conditions | Physicochemical profiling and structure-activity relationship (SAR) modeling. |
Procurement of high-purity Bergenin is strictly required as the foundational starting material for synthesizing highly bioavailable, lipophilic prodrugs.
Bergenin demonstrates a specific pH-dependent stability profile. It remains chemically stable in acidic environments (pH 1.0–5.0) but is sensitive to hydrolysis in neutral and alkaline solutions (pH 7.0–8.0), following pseudo first-order kinetics [1]. This predictable degradation contrasts with pH-independent small molecules and makes Bergenin a measurable tracer for validating enteric or pH-sensitive nanocarriers, such as Eudragit L100 nanoparticles designed to protect payloads until they reach specific gastrointestinal pH thresholds[2].
| Evidence Dimension | Chemical stability and hydrolysis rate |
| Target Compound Data | Bergenin (Stable at pH < 5.0; rapid pseudo first-order hydrolysis at pH > 7.0) |
| Comparator Or Baseline | pH-independent reference drugs |
| Quantified Difference | Distinct binary stability profile (acid-stable vs. alkaline-labile) with a pKa1 of 5.46. |
| Conditions | Solution stability testing across pH 1.0 to 8.0 at 25 °C and 37 °C. |
The predictable alkaline degradation allows formulators to use Bergenin as a precise analytical marker for evaluating pH-responsive drug delivery systems.
Directly leveraging its low baseline solubility (1.37 mg/mL) and pH-dependent degradation profile, Bergenin is procured as a standardized active pharmaceutical ingredient (API) model. It is utilized to validate the encapsulation efficiency and release kinetics of novel drug delivery platforms, including phospholipid complexes, isonicotinamide cocrystals, and pH-sensitive Eudragit L100 nanoparticles [1].
Due to its specific functional group arrangement, pure Bergenin is sourced as the essential starting material for structural modification. It acts as the precursor for synthesizing highly lipophilic derivatives, such as acetylbergenin, which are designed to improve passive cellular permeability and achieve irreversible COX enzyme inhibition in anti-inflammatory drug development[2].
In pharmacological screening, Bergenin is utilized as a quantitative reference standard in xenobiotic-induced liver injury models. Because an 80 mg/kg dose of Bergenin yields comparable AST/ALT reduction to a 120 mg/kg dose of silymarin, it serves as a robust comparator for evaluating the efficacy of new hepatoprotective agents [3].
Irritant